1H-Indole-3-acetic acid, 2,3-dihydro-2-oxo-, methyl ester
Overview
Description
1H-Indole-3-acetic acid, 2,3-dihydro-2-oxo-, methyl ester is a derivative of indole, containing a carboxymethyl substituent . This compound is a monocarboxylic acid; an acetic acid in which one of the methyl hydrogens has been replaced by a 1H-indol-3-yl group .
Synthesis Analysis
Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .Molecular Structure Analysis
The molecular formula of 1H-Indole, 2,3-dihydro- is C8H9N with a molecular weight of 119.1638 . The IUPAC Standard InChI is InChI=1S/C8H9N/c1-2-4-8-7 (3-1)5-6-9-8/h1-4,9H,5-6H2 .Chemical Reactions Analysis
Indoles, both natural and synthetic, show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .Scientific Research Applications
Stereochemical Investigations
The molecule 1H-Indole-3-acetic acid, 2,3-dihydro-2-oxo-, methyl ester has been utilized in stereochemical investigations. For instance, its reaction with methyl ethyl ketone in the presence of various catalysts has been studied, revealing the formation of complex mixtures of diastereomeric and isomeric esters. These investigations are crucial for understanding the reaction pathways and the stereochemical outcomes of these reactions, providing insights into molecular behavior and interactions, and paving the way for the synthesis of targeted molecules in pharmaceuticals and other industries (El-Samahy, 2005).
Heterocyclic Compound Synthesis
The compound is also a key player in the synthesis of heterocyclic compounds. It has been used in reactions leading to the formation of various heterocyclic structures. These compounds have significant potential in pharmaceuticals, acting as the core structure for many drugs. Understanding their synthesis pathways is crucial for drug design and discovery (Tolkunov et al., 2009).
Organic Synthesis and Antifungal Metabolites
In organic synthesis, the compound has been part of studies focusing on the synthesis of indole alkaloids from fungal cultures. These studies not only extend the knowledge in the field of organic synthesis but also contribute to the search for novel antifungal agents. The isolation and structural elucidation of such compounds are vital for the development of new drugs and treatments (Levy et al., 2000).
Plant Metabolite Synthesis
Additionally, this compound is involved in the synthesis of plant metabolites like 7-hydroxyoxindole-3-acetic acid, an antioxidant found in corn. The synthesis route involving this compound provides an efficient method for producing such plant metabolites, which have implications in agriculture and can contribute to understanding plant physiology and development (Homer & Sperry, 2014).
Mechanism of Action
Properties
IUPAC Name |
methyl 2-(2-oxo-1,3-dihydroindol-3-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-15-10(13)6-8-7-4-2-3-5-9(7)12-11(8)14/h2-5,8H,6H2,1H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGSDTIXVSKASM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1C2=CC=CC=C2NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10461229 | |
Record name | 1H-Indole-3-acetic acid, 2,3-dihydro-2-oxo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10461229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61989-29-5 | |
Record name | 1H-Indole-3-acetic acid, 2,3-dihydro-2-oxo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10461229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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